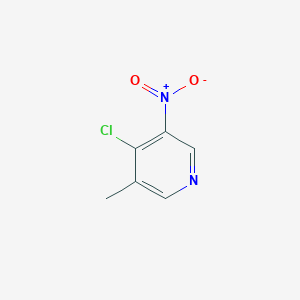

4-Chloro-3-methyl-5-nitropyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-3-methyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-5-nitropyridine typically involves the nitration of 4-chloro-3-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product quality .

化学反应分析

Nucleophilic Aromatic Substitution at C4 Chlorine

The chlorine atom at C4 undergoes nucleophilic substitution due to activation by the electron-withdrawing nitro group at C5. This reaction is facilitated by polar aprotic solvents and elevated temperatures.

Reagents and Conditions:

-

Ammonia/Amines: Forms 4-amino derivatives under reflux with aqueous ammonia or alkylamines .

-

Thiols: Reacts with mercaptans in basic media to yield 4-sulfanylpyridines.

-

Hydroxide: Requires harsh conditions (e.g., DMF/NaOAc at 120°C) for hydrolysis to 4-hydroxypyridines .

Example Reaction:

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chloro-3-methyl-5-nitropyridine | NH₃ (aq), reflux, 4–6 hrs | 4-Amino-3-methyl-5-nitropyridine | 57–65% |

Reduction of the Nitro Group

The nitro group at C5 is reduced to an amine under catalytic hydrogenation or chemical reduction, enabling further functionalization.

Methods:

-

Catalytic Hydrogenation: Pd/C or Raney Ni in ethanol/H₂ yields 5-amino derivatives .

-

Fe/HCl: Selective reduction without affecting the chlorine or methyl groups.

Kinetic Data:

| Reduction Method | Temperature (°C) | Time (hrs) | Product | Purity | Source |

|---|---|---|---|---|---|

| H₂/Pd-C (1 atm) | 25 | 12 | 4-Chloro-3-methyl-5-aminopyridine | >95% |

Electrophilic Substitution Reactions

The nitro group directs electrophiles to the meta position (C2), though steric hindrance from the methyl group (C3) limits reactivity.

Example:

-

Nitration: Further nitration at C2 requires fuming HNO₃/H₂SO₄ at 40°C .

-

Sulfonation: Limited by deactivation from existing nitro group .

Sigmatropic Rearrangements

The nitro group undergoes -sigmatropic shifts under acidic conditions, altering substitution patterns. This mechanism contrasts with traditional electrophilic substitution .

Mechanistic Pathway:

-

Protonation of the nitro group generates a nitronium intermediate.

-

Migration via a six-membered transition state relocates the nitro group to C3 .

Experimental Evidence:

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Examples:

-

Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives .

-

Buchwald-Hartwig: Couples with amines for C–N bond formation .

Optimized Conditions:

| Reaction Type | Catalyst System | Temperature (°C) | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 80 | 72% |

Diazotization and Subsequent Reactions

The nitro group can be reduced to an amine, which is then diazotized for further transformations.

Sequence:

-

Reduction of –NO₂ to –NH₂.

-

Diazotization with NaNO₂/HCl at 0–5°C.

-

Coupling with cyclopropanecarbonyl chloride to form amides .

Key Data:

| Step | Reagents/Conditions | Intermediate/Product | Yield | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | 85% |

科学研究应用

Organic Synthesis

4-Chloro-3-methyl-5-nitropyridine is primarily utilized as an intermediate in the synthesis of heterocyclic compounds. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.

Comparison with Similar Compounds:

| Compound Name | Unique Features |

|---|---|

| 2-Chloro-3-methyl-5-nitropyridine | Different positioning of functional groups |

| 4-Chloro-2-methyl-5-nitropyridine | Variation in selectivity and reactivity |

| 4-Chloro-3-methyl-6-nitropyridine | Distinct applications due to structural differences |

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways, making it a potential lead compound for developing new antimicrobial agents .

Anticancer Activity:

The compound has been extensively studied for its anticancer properties. It has been used as an intermediate to synthesize novel pyrido[3,4-d]pyrimidine derivatives that demonstrate selective cytotoxicity against specific cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 13 | UO31 (Renal) | 10.5 | High |

| 21 | MCF-7 (Breast) | 15.0 | Moderate |

| 23 | MDA-MB-468 | 20.0 | Moderate |

In studies utilizing the NCI 60 human cancer cell line panel, derivatives of this compound showed significant growth inhibition in renal and breast cancer cell lines, suggesting promising avenues for further development into chemotherapeutic agents .

Case Studies

Study on Anticancer Activity:

A pivotal study synthesized a series of pyrido[3,4-d]pyrimidine derivatives from this compound. The results indicated that modifications at the C-4 position significantly enhanced anticancer activity against renal cancer cells . Compounds with an amine linker exhibited superior inhibitory effects compared to those with other linkers.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its ability to undergo various chemical reactions makes it suitable for synthesizing compounds used in agricultural products and colorants.

作用机制

The mechanism of action of 4-Chloro-3-methyl-5-nitropyridine is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse biological and chemical activities .

相似化合物的比较

- 2-Chloro-3-methyl-5-nitropyridine

- 4-Chloro-2-methyl-5-nitropyridine

- 4-Chloro-3-methyl-6-nitropyridine

Comparison: 4-Chloro-3-methyl-5-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in various chemical reactions .

生物活性

4-Chloro-3-methyl-5-nitropyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C6H6ClN2O2

- Molecular Weight : 174.58 g/mol

This compound belongs to the nitropyridine class, which is known for diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showcasing potential as a lead compound in the development of new antimicrobial agents. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Notably, it has been used as an intermediate in synthesizing novel pyrido[3,4-d]pyrimidine derivatives that demonstrate selective cytotoxicity against cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 13 | UO31 (Renal) | 10.5 | High |

| 21 | MCF-7 (Breast) | 15.0 | Moderate |

| 23 | MDA-MB-468 | 20.0 | Moderate |

Source: NCI 60 Cancer Cell Line Panel Data

In a study utilizing the NCI 60 human cancer cell line panel, compounds derived from this compound demonstrated significant growth inhibition in renal and breast cancer cell lines, suggesting a promising avenue for further development into chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to various derivatives with enhanced biological activity.

- Reduction and Oxidation Reactions : The nitro group can be reduced to an amino group, while the methyl group can be oxidized to yield carboxylic acids or aldehydes, potentially increasing the compound's reactivity and biological interactions.

Study on Anticancer Activity

A pivotal study synthesized a series of pyrido[3,4-d]pyrimidine derivatives from this compound. The results indicated that specific modifications at the C-4 position enhanced anticancer activity against renal cancer cells significantly. The study highlighted that compounds with an amine linker showed superior inhibitory effects compared to those with other linkers .

Safety and Toxicology

While exploring its biological activities, safety data sheets indicate that this compound may cause skin and eye irritation and could be toxic if ingested. Proper handling protocols are essential when working with this compound in laboratory settings.

属性

IUPAC Name |

4-chloro-3-methyl-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICURSLPRBHCAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。